3-Amino-1-(3-methylbutyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

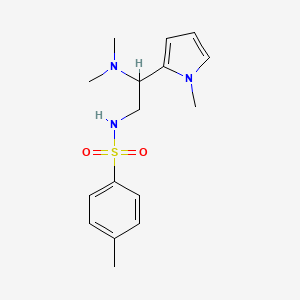

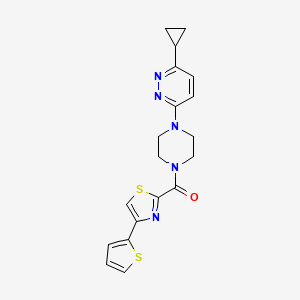

3-Amino-1-(3-methylbutyl)thiourea is an organosulfur compound with the molecular formula C6H15N3S . It has a molecular weight of 161.27 . The compound is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

The synthesis of thiourea derivatives like this compound can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of this compound contains a total of 36 bonds; 13 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis

The reaction mechanism of thiourea derivatives can be understood via the nucleophilic addition of the amino group on the intermediate to give a compound which undergoes heterocyclization in two different routes .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.045±0.06 g/cm3 and a predicted boiling point of 237.2±23.0 °C . The melting point and flash point are not available .Scientific Research Applications

Synthesis and Structural Analysis

Thioureas are crucial in the realm of drug research due to their nitrogen and sulfur-containing structures. Novel thiourea derivatives, such as 1-benzoyl-3-methyl thiourea, have been synthesized and shown to possess cytotoxic activities against cancer cell lines, suggesting their potential in anticancer drug development (Ruswanto et al., 2015). Additionally, 1,3-diisobutyl thiourea's crystal structure has been characterized, offering insights into its molecular geometry and interactions, which are fundamental for designing compounds with desired chemical properties (Altaf et al., 2015).

Catalytic Applications

Thiourea derivatives have been applied as chiral solvating agents (CSAs) for the enantiodifferentiation of amino acid derivatives, highlighting their role in stereoselective synthesis processes (Recchimurzo et al., 2020). This ability to influence stereochemistry is valuable in pharmaceutical synthesis, where the chirality of drug molecules can affect their efficacy and safety.

Enantioselective Synthesis

Thiourea derivatives have facilitated highly enantioselective chemical reactions, such as the Michael addition of ketones to nitroalkenes, enabling the synthesis of chiral compounds with high yields and selectivity (Huang & Jacobsen, 2006). These reactions are crucial for producing enantiomerically pure substances, which are often required for drug development and other applications in synthetic organic chemistry.

Sensing and Detection Applications

Thiourea derivatives have been explored for their potential in chemiluminescence assays, offering a sensitive detection method for luminol derivatives (Ohno et al., 1999). Such applications are important in analytical chemistry, including environmental monitoring and forensic analysis.

Metal Ion Binding

The ability of thiourea derivatives to bind with metal ions has been studied, with implications for developing new materials for metal ion sensing and separation (Ngah et al., 2016). This property can be utilized in environmental remediation, by capturing toxic metals from water or soil, and in analytical chemistry, for detecting trace amounts of metals.

properties

IUPAC Name |

1-amino-3-(3-methylbutyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKZGTUNZFEOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)

![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)

![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)

![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)

![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)